![molecular formula C12H26O3Si B12549792 Butanoic acid, 3-[(triethylsilyl)oxy]-, ethyl ester CAS No. 165740-26-1](/img/structure/B12549792.png)
Butanoic acid, 3-[(triethylsilyl)oxy]-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 3-[(triethylsilyl)oxy]-, ethyl ester is an organic compound that belongs to the class of butanoic acid derivatives. This compound is characterized by the presence of a triethylsilyl group attached to the oxygen atom of the butanoic acid moiety, and an ethyl ester functional group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-[(triethylsilyl)oxy]-, ethyl ester typically involves the esterification of butanoic acid with ethanol in the presence of a catalyst, followed by the introduction of the triethylsilyl group. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can lead to higher production rates and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 3-[(triethylsilyl)oxy]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form butanoic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield butanoic acid, while reduction can produce butanol derivatives.
Aplicaciones Científicas De Investigación
Butanoic acid, 3-[(triethylsilyl)oxy]-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: The compound can be used in the study of metabolic pathways and enzyme reactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which butanoic acid, 3-[(triethylsilyl)oxy]-, ethyl ester exerts its effects involves the interaction of the triethylsilyl group with various molecular targets. The triethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites in a molecule. This allows for selective reactions to occur at other sites, facilitating complex synthetic processes.
Comparación Con Compuestos Similares
Similar Compounds
- Butanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Butanoic acid, 3,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Butanoic acid, 3-methyl-, ethyl ester
Uniqueness
Butanoic acid, 3-[(triethylsilyl)oxy]-, ethyl ester is unique due to the presence of the triethylsilyl group, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful as a protecting group in organic synthesis, allowing for selective reactions and the formation of complex molecules.
Propiedades
Número CAS |
165740-26-1 |
|---|---|
Fórmula molecular |
C12H26O3Si |
Peso molecular |
246.42 g/mol |
Nombre IUPAC |
ethyl 3-triethylsilyloxybutanoate |
InChI |
InChI=1S/C12H26O3Si/c1-6-14-12(13)10-11(5)15-16(7-2,8-3)9-4/h11H,6-10H2,1-5H3 |
Clave InChI |
IPBCFVDZENAFSW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C)O[Si](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



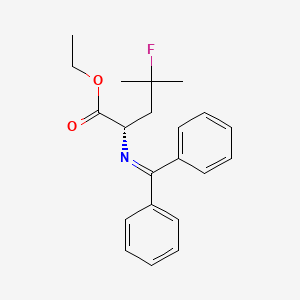

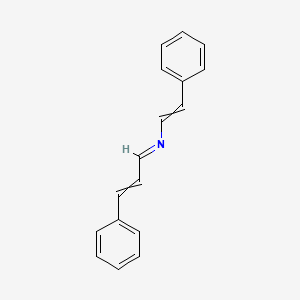
![Methanone, (4-fluorophenyl)[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-](/img/structure/B12549741.png)
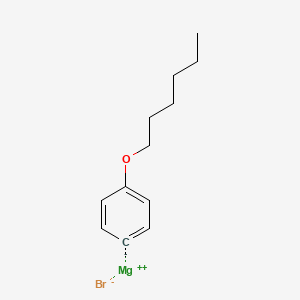
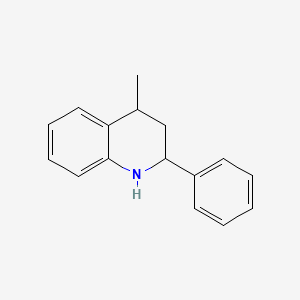
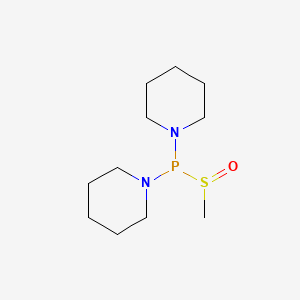
![Pentanoic acid, 5-[(9-amino-9H-xanthen-2-yl)oxy]-](/img/structure/B12549773.png)
![Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-(trifluoromethyl)-](/img/structure/B12549778.png)

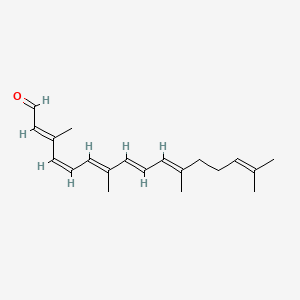
![Benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12549786.png)

